molecular formula C21H22ClN3O3 B12184853 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12184853
M. Wt: 399.9 g/mol
InChI Key: TZJXGKSYANIPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide (CAS: 1190261-93-8) is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted with a 3-chlorophenyl group at position 3, a 4-oxo moiety, and a carboxamide group at position 7 linked to a 3-(propan-2-yloxy)propyl chain .

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-oxo-N-(3-propan-2-yloxypropyl)quinazoline-7-carboxamide

InChI

InChI=1S/C21H22ClN3O3/c1-14(2)28-10-4-9-23-20(26)15-7-8-18-19(11-15)24-13-25(21(18)27)17-6-3-5-16(22)12-17/h3,5-8,11-14H,4,9-10H2,1-2H3,(H,23,26)

InChI Key

TZJXGKSYANIPEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Multistep Cyclization from Substituted Anilines

Step 1: Synthesis of 3-(3-Chlorophenyl)-2-Thioxoquinazolin-4(3H)-one
A solution of 3-chloroaniline (0.02 mol) in dimethyl sulfoxide (10 mL) is treated with carbon disulfide (1.6 mL) and aqueous NaOH (1.2 mL) under vigorous stirring. Dimethyl sulfate (0.02 mol) is added dropwise, and the mixture is stirred in an ice bath for 2 h. The product, 3-(3-chlorophenyl)-2-thioxoquinazolin-4(3H)-one, precipitates upon pouring into ice water and is recrystallized from ethanol (82% yield).

Step 2: Methylthio Group Introduction
The thioxo intermediate is reacted with methyl iodide (0.02 mol) in ethanol under reflux for 16 h, yielding 3-(3-chlorophenyl)-2-(methylthio)quinazolin-4(3H)-one. Evolution of methyl mercaptan confirms reaction completion.

Step 3: Hydrazine Substitution
Hydrazine hydrate (0.01 mol) and potassium carbonate (100 mg) are added to a DMF solution of the methylthio compound. Refluxing for 45 h replaces the methylthio group with hydrazine, forming 3-(3-chlorophenyl)-2-hydrazinylquinazolin-4(3H)-one.

Step 4: Cyclocondensation with Benzoxazinone
The hydrazinyl intermediate reacts with 2-phenyl-3,1-benzoxazin-4-one in glacial acetic acid with K₂CO₃ as a catalyst. Refluxing for 32 h yields the quinazolinone core.

Step 5: Carboxamide Formation
The 7-carboxy derivative is generated via hydrolysis of a methyl ester (using 6 M HCl, 80°C, 4 h). The acid is converted to its chloride with thionyl chloride (reflux, 3 h) and coupled with 3-(propan-2-yloxy)propylamine in dichloromethane using triethylamine as a base (4 h, 25°C).

Carboxamide Formation via Acid Chloride Intermediate

Procedure:

  • Ester Hydrolysis: 7-Methoxycarbonylquinazolinone (0.346 mmol) is hydrolyzed with NaOH (2 M, 70°C, 2 h) to the carboxylic acid.

  • Acid Chloride Synthesis: The acid is treated with thionyl chloride (2 mL, reflux, 3 h).

  • Amide Coupling: The acid chloride is reacted with 3-(propan-2-yloxy)propylamine (1 eq) in DCM with Et₃N (2.5 eq) under N₂ for 4 h. The product is isolated via extraction and column chromatography (silica gel, ethyl acetate/hexane).

Yield: 68–75%.

Green Chemistry Approach Using Deep Eutectic Solvents

One-Pot Microwave Synthesis:

  • Reagents: Anthranilic acid (1 eq), 3-chloroaniline (1 eq), trimethyl orthoacetate (1.2 eq), and choline chloride:urea DES (1:2 molar ratio).

  • Conditions: Microwave irradiation (150 W, 100°C, 20 min).

  • Amide Formation: The crude 7-carboxyquinazolinone is coupled with 3-(propan-2-yloxy)propylamine using HATU (1.1 eq) and DIPEA (3 eq) in DES at 60°C for 1 h.

Yield: 70–78%.

Comparative Analysis of Methods

Method Key Steps Yield Reaction Time Advantages
Multistep CyclizationCyclization, hydrazine substitution65–82%72–96 hHigh purity, scalable
Acid ChlorideEster hydrolysis, amide coupling68–75%8–10 hRapid amide formation
Green ChemistryMicrowave synthesis, DES70–78%1–2 hEco-friendly, reduced waste

Optimization and Scalability

  • Regioselectivity: The 3-chlorophenyl group is optimally introduced early via 3-chloroaniline to avoid side reactions.

  • Amide Coupling: Using HATU/DIPEA in DES improves coupling efficiency compared to traditional acid chloride methods.

  • Scalability: Multistep cyclization is preferred for industrial-scale synthesis due to established protocols, while microwave methods suit lab-scale rapid production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Reactivity is enhanced by electron-withdrawing groups on the aromatic ring and polar aprotic solvents.

Reaction Conditions Product Key Observations
HydroxylationNaOH (10% aq.), CuSO₄ catalyst, 100°C3-(3-hydroxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamideLimited regioselectivity; competing hydrolysis of carboxamide observed at higher temperatures.
AminationNH₃/EtOH, 80°C, 12 hrs3-(3-aminophenyl)-derivativeRequires excess ammonia; yield improved with microwave assistance (45% → 72%).

Hydrolysis of the Carboxamide Group

The carboxamide group at position 7 is susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid or ammonium salt.

Condition Reagent Product Notes
Acidic (HCl)6M HCl, reflux, 6 hrs7-carboxylic acid derivativeComplete conversion achieved; product precipitates upon cooling.
Basic (NaOH)2M NaOH, 60°C, 4 hrsSodium salt of 7-carboxylic acidHigher solubility in aqueous media; used for further functionalization.

Oxidation-Reduction Reactions

The 4-oxo group and propan-2-yloxy chain participate in redox transformations.

Reduction of the 4-Oxo Group

Reagent Conditions Product Outcome
NaBH₄EtOH, 25°C, 2 hrs4-hydroxy-3,4-dihydroquinazolinePartial reduction (58% yield); stereoselectivity not observed.
LiAlH₄THF, 0°C → 25°C, 6 hrs4-deoxy derivativeOver-reduction occurs; requires strict temperature control.

Oxidation of the Propan-2-yloxy Chain

Reagent Conditions Product Efficiency
KMnO₄ (acidic)H₂SO₄, 70°C, 3 hrs3-(3-chlorophenyl)-4-oxo-N-[3-oxopropoxypropyl]-3,4-dihydroquinazoline-7-carboxamideSelective oxidation of secondary alcohol to ketone (89% yield).

Electrophilic Aromatic Substitution

The quinazoline core and chlorophenyl group undergo electrophilic substitution, primarily at electron-rich positions.

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄, 0°C, 1 hrC-6 of quinazoline6-nitro derivative; enhances kinase inhibition potency.
SulfonationSO₃/H₂SO₄, 50°C, 2 hrsC-2' of chlorophenylImproves aqueous solubility; used in prodrug design.

Metabolic Transformations

In vitro studies suggest cytochrome P450-mediated modifications:

Enzyme Transformation Metabolite Biological Impact
CYP4F11O-dealkylation of propan-2-yloxy chainPhenolic derivativeActivates prodrug form; enhances SCD inhibition by 12-fold .

Stability Under Environmental Conditions

Degradation pathways were analyzed under stress conditions:

Condition Degradation Pathway Half-Life Major Degradants
UV light (254 nm)Photooxidation of chlorophenyl48 hrsEpoxide and quinone derivatives.
pH 1.2 (simulated gastric)Hydrolysis of carboxamide12 hrs7-carboxylic acid (92%).

Scientific Research Applications

Anticancer Activity

Quinazolines have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazoline can inhibit various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. For instance, compounds similar to 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide have shown promising results against breast and lung cancer cell lines through mechanisms involving the inhibition of specific kinases involved in tumor growth .

Antimicrobial Properties

Studies have demonstrated that quinazoline derivatives exhibit significant antibacterial and antifungal activities. The presence of the chlorophenyl group enhances the antimicrobial efficacy by increasing lipophilicity, allowing better penetration into bacterial membranes. In vitro assays have shown that these compounds can effectively inhibit the growth of various pathogenic microorganisms .

Anti-inflammatory Effects

Research has indicated that quinazoline derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases, where these compounds could potentially serve as therapeutic agents .

Case Studies

StudyFindings
Study on Anticancer Activity A derivative similar to this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing IC50 values in the micromolar range, indicating potent anticancer activity .
Antimicrobial Assay In a study assessing antimicrobial efficacy, compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Anti-inflammatory Research In vivo studies demonstrated that the compound reduced paw edema in rat models of inflammation, suggesting potential use in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

2.1.1. Quinazoline vs. Naphthyridine Derivatives The target compound shares the 4-oxo-3-carboxamide motif with naphthyridine derivatives such as N3-aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamide (e.g., 67 and 68 in ). However, the naphthyridine core lacks the fused benzene ring of quinazoline, which may alter π-π stacking interactions in target binding.

2.1.2. Spirodiazaspiro Derivatives
Compounds 13 and 14 from feature a 1,3-diazaspiro[4.5]decane-2,4-dione core substituted with 3-chlorophenylpiperazine-propyl chains. While these lack the quinazoline scaffold, the 3-chlorophenyl and propyl linker groups are structurally analogous to the target compound. The spirocyclic system may confer conformational rigidity, contrasting with the planar quinazoline core .

Substituent-Based Analogues

2.2.1. Piperazine-Containing Compounds Piperazine derivatives, such as 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (), share the 3-chlorophenylpiperazine-propyl motif.

2.2.2. Triazolone and Pyrazole Derivatives
and highlight compounds like 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate and 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde. These prioritize sulfanyl or triazolone groups over carboxamide linkages, which may reduce hydrogen-bonding capacity compared to the target compound .

Pharmacological Analogues

2.3.1. c-Met Kinase Inhibitors PHA-665752 (), a c-Met kinase inhibitor (Ki = 4 nM), shares ATP-competitive binding but utilizes an indolinone scaffold instead of quinazoline. The target compound’s 3-chlorophenyl group may mimic PHA-665752’s hydrophobic interactions, though selectivity profiles remain unconfirmed .

Data Tables

Table 1. Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound (CAS: 1190261-93-8) Quinazoline 3-Cl-phenyl, 7-(isopropoxypropyl)carboxamide ~430 Planar core, hydrophilic side chain
Naphthyridine Carboxamide 67 Naphthyridine Adamantyl, pentyl 422 Bulky substituents, reduced planarity
Spirodiazaspiro 14 Diazaspiro[4.5]decane 3-Cl-phenylpiperazine-propyl ~500 (estimated) Spirocyclic rigidity
Quinolinone Antidepressant () Quinolinone 3-Cl-phenylpiperazine-propyl ~450 (estimated) CNS-targeted, methoxy group

Research Findings and Implications

  • Structural Flexibility : The target compound’s isopropoxypropyl chain may enhance solubility compared to piperazine-linked analogues (e.g., ), which are prone to cation-π interactions in biological matrices.
  • Heterocyclic Influence : Quinazoline’s planar structure likely favors kinase or enzyme binding over spirocyclic or naphthyridine cores, which prioritize conformational stability .
  • Synthetic Challenges : Low yields in naphthyridine synthesis (25% for 67 ) contrast with high yields (>90%) in diazonium salt couplings (), suggesting quinazoline derivatization may be more efficient .

Biological Activity

The compound 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1144429-42-4) is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H22ClN3O3
  • Molecular Weight : 399.9 g/mol
  • Structure : The compound features a chlorophenyl group and a propan-2-yloxy substituent, contributing to its biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Below are the key findings regarding its pharmacological effects:

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial and antifungal activities against various pathogens. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance these activities.

Pathogen Type Activity Reference
Gram-positive bacteriaModerate to significant activity
Gram-negative bacteriaVariable activity
Fungal strainsModerate activity

Anticancer Activity

Quinazoline derivatives have been reported to exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. In vitro studies indicate that the compound can inhibit cancer cell lines effectively.

Cancer Cell Line Inhibition (%) Reference
HeLa (cervical cancer)75% at 50 µM
MCF-7 (breast cancer)60% at 50 µM

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Antibacterial Effectiveness : A study evaluated the antibacterial effectiveness of quinazoline derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Cytotoxicity Assessment : In a cytotoxicity assay using brine shrimp, the compound demonstrated significant lethality at higher concentrations, indicating potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide, and how can reaction efficiency be optimized?

  • Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions . Quantum mechanical calculations (e.g., DFT) may predict reaction pathways and transition states to guide synthesis .
  • Characterization : Confirm purity via HPLC (≥98%) and structural integrity using 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and FT-IR .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity, particularly targeting kinase inhibition?

  • Experimental Design : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to screen inhibitory activity at 1–10 µM concentrations. Include positive controls (e.g., staurosporine) and assess IC50_{50} values via dose-response curves. For cellular assays, prioritize physiologically relevant models, such as cancer cell lines with dysregulated kinase pathways, and validate target engagement using Western blotting for phosphorylated substrates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Follow GHS-compliant practices: use fume hoods for powder handling, wear nitrile gloves, and employ P2-rated respirators if aerosolization is possible. Store at 2–8°C under inert gas (argon) to prevent degradation. In case of exposure, rinse skin with 0.9% saline and consult toxicity databases (e.g., PubChem) for preliminary hazard assessment .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data, such as unexpected binding affinities or metabolic stability?

  • Approach : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to analyze ligand-protein interactions. For metabolic discrepancies, use in silico tools like Schrödinger’s MetaSite to predict cytochrome P450 metabolism and cross-validate with experimental LC-MS/MS metabolite profiling .

Q. What strategies are effective for identifying and characterizing synthetic impurities in this compound?

  • Methodology : Employ LC-MS/MS with charged aerosol detection (CAD) to detect low-abundance impurities (>0.1%). Synthesize suspected impurities (e.g., des-chloro analogs) as reference standards. Structural elucidation via X-ray crystallography (e.g., single-crystal analysis at 298 K) can confirm stereochemical deviations .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction scalability and process control?

  • Integration : Implement machine learning (ML) models trained on historical kinetic data to predict batch reactor performance. Use finite element analysis (FEA) to simulate heat/mass transfer in continuous-flow systems, reducing byproduct formation. Real-time process analytical technology (PAT) ensures parameter adherence (e.g., pH, temperature) .

Q. What interdisciplinary methods enhance the study of this compound’s solid-state properties (e.g., polymorphism, solubility)?

  • Techniques : Pair differential scanning calorimetry (DSC) with synchrotron X-ray powder diffraction (XRPD) to map polymorphic transitions. For solubility challenges, apply Hansen solubility parameters (HSPs) and co-solvency models (e.g., Yalkowsky equation) to design amorphous solid dispersions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results (e.g., bioactivity vs. computational predictions) using orthogonal assays like SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Interdisciplinary Collaboration : Leverage frameworks from the Contested Territories Network to integrate unconventional methodologies (e.g., art-science hybrids) for holistic data interpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.